molecular formula C35H43NO11 B102822 25-Deacetoxy-25-hydroxyrifamycin S CAS No. 17555-51-0

25-Deacetoxy-25-hydroxyrifamycin S

Cat. No.: B102822
CAS No.: 17555-51-0
M. Wt: 653.7 g/mol
InChI Key: PSMLZCCJKKGSFH-DRPSXBIXSA-N
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Description

25-Deacetoxy-25-hydroxyrifamycin S, also known as Rifamycin SV, is a type of antibiotic that is commonly used to treat bacterial infections. It belongs to the rifamycin class of antibiotics and is primarily used in the treatment of tuberculosis and other bacterial infections. Rifamycin SV has been the subject of numerous scientific studies and research, which have explored its synthesis method, mechanism of action, physiological effects, and potential applications.

Scientific Research Applications

1. Enzymatic Deacetylation in Drug Metabolism

  • Research reveals that human arylacetamide deacetylase (AADAC) is responsible for deacetylating rifamycins, including 25-deacetoxy-25-hydroxyrifamycin S, affecting the induction rate of drug-metabolizing enzymes and their induced hepatotoxicity. This indicates a significant role in drug metabolism and potential in studying liver-related drug effects (Nakajima et al., 2011).

2. Biosynthetic Pathways in Antibiotic Production

  • A study of Amycolatopsis mediterranei, involved in the biosynthesis of antitubercular drug rifamycin B, suggests a role for deacetylated rifamycin metabolites, like 25-deacetoxy-25-hydroxyrifamycin, in the pathway leading to potent antibiotics. This contributes to the understanding of antibiotic synthesis pathways (Xiong, Wu, & Mahmud, 2005).

3. Genomic Insights into Antibiotic-Producing Microorganisms

  • The draft genome sequence of Amycolatopsis mediterranei, which produces derivatives like 25-desacetyl-27-demethoxy-27-hydroxyrifamycin, offers insights into the genetic basis of antibiotic production. This research can facilitate the development of new antibiotics and understanding microbial resistance mechanisms (Singh et al., 2014).

4. Understanding Drug Resistance Mechanisms

  • The study of enzymes in the rifamycin antibiotic resistome, including those modifying compounds like this compound, provides insights into how bacteria develop resistance to antibiotics. This knowledge is crucial for developing new strategies to combat resistant bacterial strains (Surette, Spanogiannopoulos, & Wright, 2021).

Safety and Hazards

The safety and hazards of 25-Deacetoxy-25-hydroxyrifamycin S are not well-documented in the available literature. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

While specific future directions for 25-Deacetoxy-25-hydroxyrifamycin S are not mentioned in the available literature, the field of antibiotic research is continually evolving. New strategies for improving the therapeutic index of antibiotics, including rifamycins, are being explored . These strategies include the development of new drug delivery systems, the study of antibiotic resistance mechanisms, and the design of antibiotics with improved safety and efficacy profiles .

Properties

IUPAC Name

(9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,38-41H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMLZCCJKKGSFH-DRPSXBIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17555-51-0
Record name 25-Deacetoxy-25-hydroxyrifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017555510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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25-Deacetoxy-25-hydroxyrifamycin S
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